N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide
Description
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring system fused with a furan ring and a sulfonamide group
Properties
IUPAC Name |
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2)10-9-14(12-6-3-4-7-13(12)16)17-21(18,19)15-8-5-11-20-15/h3-8,11,14,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGHRZQMLVAQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)NS(=O)(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide typically involves the following steps:
Formation of the Naphthalene Intermediate: The starting material, 4,4-dimethyl-2,3-dihydro-1H-naphthalene, is synthesized through a Friedel-Crafts alkylation reaction using appropriate alkyl halides and a Lewis acid catalyst.
Introduction of the Furan Ring: The naphthalene intermediate undergoes a cyclization reaction with a furan derivative under acidic or basic conditions to form the fused ring system.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Automated Control Systems: For precise monitoring of temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene ring systems.
Furan Derivatives: Compounds containing the furan ring.
Sulfonamides: Compounds with the sulfonamide functional group.
Uniqueness
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)furan-2-sulfonamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity not commonly found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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